![molecular formula C15H13N3O4S B6483180 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941881-48-7](/img/structure/B6483180.png)

5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

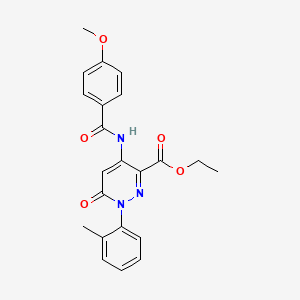

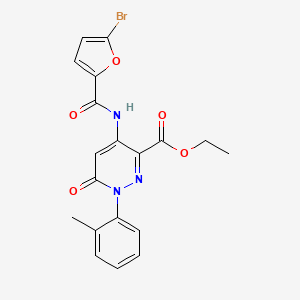

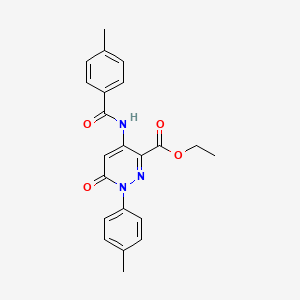

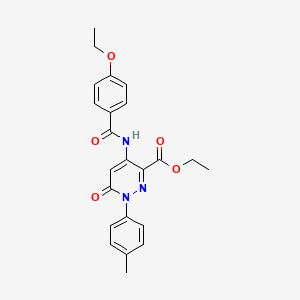

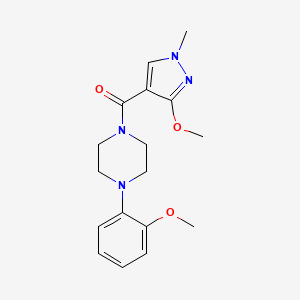

“5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine core, which is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” would likely be complex due to the presence of multiple functional groups and rings. The furo[3,2-b]pyridine core is a heterocyclic structure that is frequently used in drug research .Chemical Reactions Analysis

The chemical reactions involving “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” would depend on the specific conditions and reagents used. Similar compounds have been reported to undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” would be influenced by its molecular structure. Fused pyridine derivatives often contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .科学的研究の応用

- The structural similarity of fused pyridine derivatives to DNA bases (such as adenine and guanine) contributes to their effectiveness. These compounds exhibit antiviral and anticancer properties .

- Furopyridines , a subset of fused pyridine derivatives, are particularly noteworthy. They are isosteres of benzofuran and indole cores and are found in compounds with antihypertensive and antimicrobial activities. For instance, cicletanine , a diuretic drug containing a furopyridine scaffold, is used in hypertension treatment and also acts as a competitive histamine antagonist .

- Researchers have explored tetrahydrofuro[3,4-b]pyridine derivatives for their coronary vasodilating activity. These compounds may have potential applications in cardiovascular medicine .

- Furopyridines have been investigated for their effect on K+ movement across human red cell membranes . Understanding their impact on ion channels could lead to novel therapeutic strategies .

- Early studies focused on furopyridine derivatives revealed anti-inflammatory, anti-aggregation, and anticoagulant activities .

- Researchers have developed efficient, eco-friendly, and green synthesis methods for various derivatives, including those containing the sulfamoylphenyl moiety. These methods yield novel spiro compounds with potential applications .

Antiviral and Anticancer Activities

Coronary Vasodilating Activity

K+ Movement Modulation

Anti-Inflammatory and Anticoagulant Properties

Novel Synthesis Methods

Anticancer Agents

作用機序

将来の方向性

Fused pyridine derivatives, such as “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide”, are of increasing interest in drug design and medicinal chemistry . Future research may focus on exploring the potential biological activities of these compounds and developing more efficient synthesis methods .

特性

IUPAC Name |

5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-9-2-7-13-12(17-9)8-14(22-13)15(19)18-10-3-5-11(6-4-10)23(16,20)21/h2-8H,1H3,(H,18,19)(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUQOTNAWRBQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6483120.png)

![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)

![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)

![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)

![4-({1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B6483157.png)

![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)

![N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483173.png)

![4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B6483206.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide](/img/structure/B6483210.png)